molecular formula C16H23NO B253223 N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B253223
M. Wt: 245.36 g/mol
InChI Key: VCVFQZOEBCJJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DCTA, is a compound that has been widely researched for its potential applications in the field of medicine. DCTA belongs to the class of cyclopropane carboxamide derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood. However, it has been suggested that N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been found to modulate the activity of various enzymes involved in the inflammatory pathway.
Biochemical and Physiological Effects
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been found to decrease the levels of reactive oxygen species and lipid peroxidation products, which are known to contribute to tissue damage.

Advantages and Limitations for Lab Experiments

N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory activity. However, there are also some limitations associated with the use of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in laboratory experiments. For example, it may exhibit some degree of toxicity at high concentrations, and its effects may be influenced by various experimental conditions.

Future Directions

There are several potential future directions for research on N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanism of action of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 3,5-dimethylbenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been investigated for its potential use as an anticancer agent.

properties

Product Name

N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H23NO/c1-10-7-11(2)9-12(8-10)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18)

InChI Key

VCVFQZOEBCJJLV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2C(C2(C)C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C(C2(C)C)(C)C)C

Origin of Product

United States

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